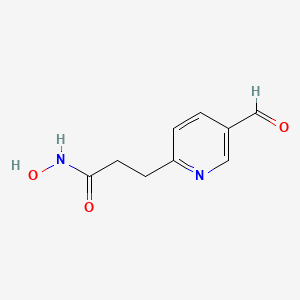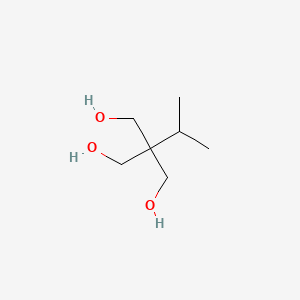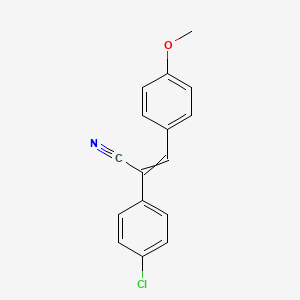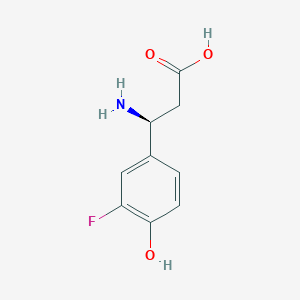
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves the hydroxylation and fluorination of proline derivatives. The process starts with readily available 4-oxo-L-proline derivatives, followed by specific reaction conditions to introduce the fluoro and hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino and hydroxyl groups allows for diverse reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-hydroxyproline
- 3-Amino-4-hydroxyphenylpropanoic acid
- 3-Fluoro-4-hydroxyphenylalanine
Comparison: Compared to similar compounds, (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both the fluoro and hydroxyl groups on the phenyl ring enhances its reactivity and potential for diverse applications. Additionally, its stereochemistry plays a crucial role in its biological activity and molecular recognition .
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
Clé InChI |
PMUBHZTWIULNLE-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)O |
SMILES canonique |
C1=CC(=C(C=C1C(CC(=O)O)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


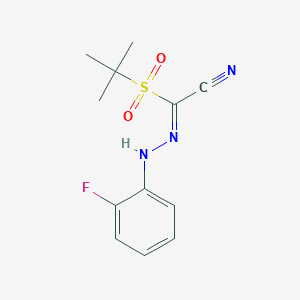
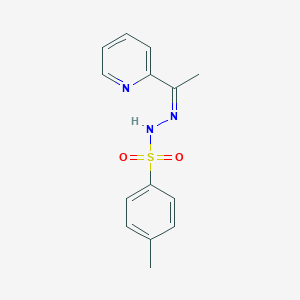
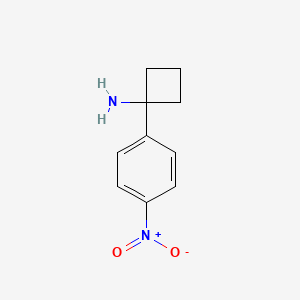

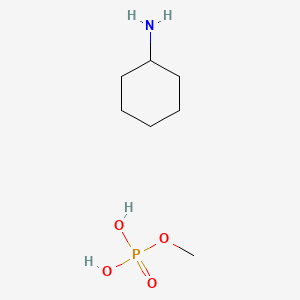

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
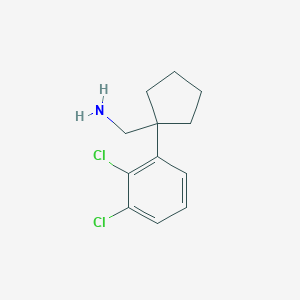
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
